Ethyl 2,3,3,3-tetrafluoropropionate
Overview
Description
Ethyl 2,3,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H6F4O2 and a molecular weight of 174.09 g/mol . It is a clear liquid with a boiling point of approximately 108-109°C . This compound is classified as a dangerous good for transport and is used in various scientific research applications .
Preparation Methods
Ethyl 2,3,3,3-tetrafluoropropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propanoate with tetrafluoropropene in the presence of a catalyst . The reaction conditions typically include a temperature range of 400-500°C and the use of hydrogen fluoride and chlorine as reagents . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Ethyl 2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups. Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,3,3,3-tetrafluoropropionate is widely used in scientific research, particularly in the fields of chemistry and biology. It is a specialty product for proteomics research applications . In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is used in studies involving fluorinated compounds and their effects on biological systems .
Mechanism of Action
The mechanism of action of ethyl 2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. It can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 2,3,3,3-tetrafluoropropionate can be compared with similar compounds such as mthis compound . Both compounds have similar structures but differ in their alkyl groups (ethyl vs. methyl). The presence of different alkyl groups can influence their reactivity and applications. This compound is unique due to its specific combination of fluorine atoms and ethyl group, which imparts distinct properties and reactivity .
Similar Compounds
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROLMPBFOAPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334513 | |
Record name | ethyl 2,3,3,3-tetrafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-92-8 | |
Record name | ethyl 2,3,3,3-tetrafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3,3,3-tetrafluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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